molecular formula C22H32N2O2 B10968522 N,N'-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide

N,N'-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide

Katalognummer: B10968522
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: KFNLHQZSQOKQBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexane ring, a formamide group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclohexylformamide and phenylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic methods include:

    Amide Bond Formation: This involves the reaction of a carboxylic acid derivative with an amine to form the amide bond.

    Cyclohexylformamide Preparation: This step involves the reaction of cyclohexylamine with formic acid or its derivatives.

    Phenylmethyl Intermediate Preparation: This involves the reaction of benzyl chloride with a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-METHYL-4-PIPERIDINYL)CYCLOHEXANECARBOXAMIDE
  • N-{4-[Cyclohexyl(methyl)sulfamoyl]phenyl}cyclohexanecarboxamide

Uniqueness

N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C22H32N2O2

Molekulargewicht

356.5 g/mol

IUPAC-Name

N-[[4-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide

InChI

InChI=1S/C22H32N2O2/c25-21(19-7-3-1-4-8-19)23-15-17-11-13-18(14-12-17)16-24-22(26)20-9-5-2-6-10-20/h11-14,19-20H,1-10,15-16H2,(H,23,25)(H,24,26)

InChI-Schlüssel

KFNLHQZSQOKQBB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.